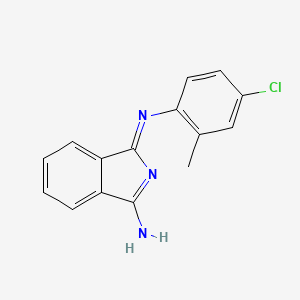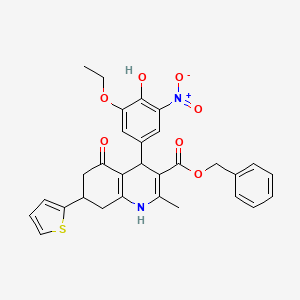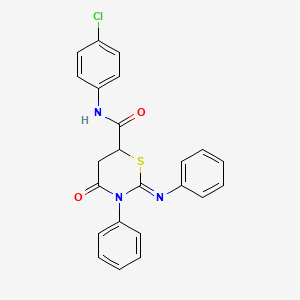![molecular formula C21H21BrN2O2 B11622820 (5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11622820.png)
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by the presence of bromophenyl and tert-butylphenyl groups attached to an imidazolidine-2,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl bromide and 4-tert-butylbenzaldehyde.
Formation of Imidazolidine Ring: The imidazolidine ring is formed through a cyclization reaction involving the starting materials and a suitable amine, such as urea or thiourea.
Condensation Reaction: The final step involves a condensation reaction between the imidazolidine intermediate and the aldehyde group of 4-tert-butylbenzaldehyde under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or other substituents.
Substitution: Substituted products with new functional groups replacing the bromine atom.
Applications De Recherche Scientifique
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of (5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5E)-3-[(4-chlorophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione
- (5E)-3-[(4-methylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione
- (5E)-3-[(4-fluorophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione
Uniqueness
The presence of the bromophenyl group in (5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione imparts unique reactivity and biological activity compared to its analogs with different substituents. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C21H21BrN2O2 |
|---|---|
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H21BrN2O2/c1-21(2,3)16-8-4-14(5-9-16)12-18-19(25)24(20(26)23-18)13-15-6-10-17(22)11-7-15/h4-12H,13H2,1-3H3,(H,23,26)/b18-12+ |
Clé InChI |
WKQLNWRXWVQKKM-LDADJPATSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11622739.png)
![2-(4-chlorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622741.png)

![4-[4-(4-Fluorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11622755.png)
![2-(4-chlorophenyl)-3-[2-(2,3-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622756.png)

![diallyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11622771.png)


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622795.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622797.png)
![(3-{(Z)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11622802.png)
![Ethyl 3-{4-cyano-3-methyl-1-[4-(4-methylphenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazol-2-yl}propanoate](/img/structure/B11622814.png)
![3-(5-{(Z)-[5-(3-bromo-4-methoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11622816.png)
